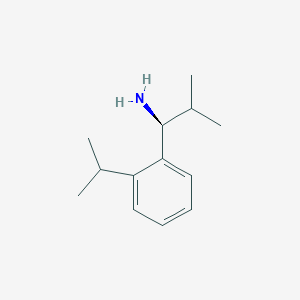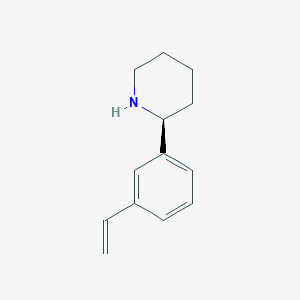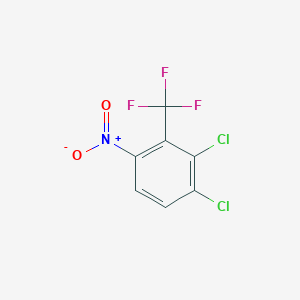
Methyl 3-hydroxy-6-nitro-1H-indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-hydroxy-6-nitro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its unique structure, which includes a nitro group at the 6th position, a hydroxyl group at the 3rd position, and a carboxylate ester at the 2nd position of the indole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-hydroxy-6-nitro-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the nitration of 2-methyl-3-nitroaniline, followed by cyclization to form the indole ring. The hydroxyl group can be introduced via selective reduction or substitution reactions. The final step involves esterification to form the carboxylate ester .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the reactions efficiently. The scalability of the process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness .
化学反応の分析
Types of Reactions: Methyl 3-hydroxy-6-nitro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of ketones or quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated indole derivatives.
科学的研究の応用
Methyl 3-hydroxy-6-nitro-1H-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Methyl 3-hydroxy-6-nitro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components. The hydroxyl and carboxylate groups contribute to its binding affinity to enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
類似化合物との比較
- Methyl 6-nitro-1H-indole-2-carboxylate
- Ethyl 6-nitro-1H-indole-2-carboxylate
- 3-Methylindole (Skatole)
Comparison: Methyl 3-hydroxy-6-nitro-1H-indole-2-carboxylate is unique due to the presence of both hydroxyl and nitro groups, which enhance its reactivity and potential applications. In contrast, similar compounds may lack one or more of these functional groups, resulting in different chemical properties and biological activities. For example, Methyl 6-nitro-1H-indole-2-carboxylate lacks the hydroxyl group, which may affect its binding affinity and reactivity .
特性
分子式 |
C10H8N2O5 |
|---|---|
分子量 |
236.18 g/mol |
IUPAC名 |
methyl 3-hydroxy-6-nitro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H8N2O5/c1-17-10(14)8-9(13)6-3-2-5(12(15)16)4-7(6)11-8/h2-4,11,13H,1H3 |
InChIキー |
OLUCTXWQGMFFRG-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C2=C(N1)C=C(C=C2)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




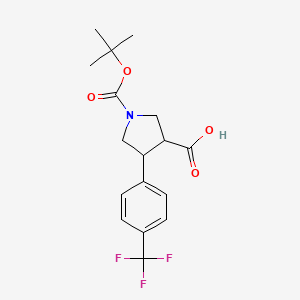
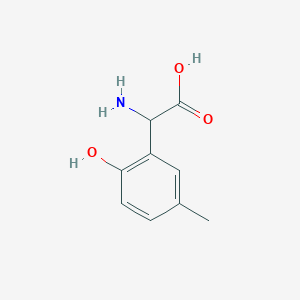
![(S)-1-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)prop-2-en-1-amine hydrochloride](/img/structure/B12972269.png)
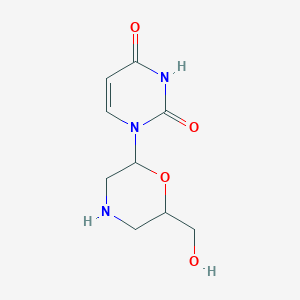
![1h-Pyrrolo[3,2-b]pyridine-5-acetic acid](/img/structure/B12972295.png)
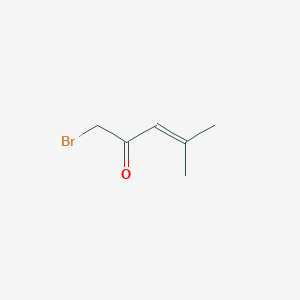

![N-Hydroxypyrazolo[1,5-a]pyrazine-3-carboximidamide](/img/structure/B12972310.png)
![N-Methyl-4-[(3S)-pyrrolidinyloxy]benzamide](/img/structure/B12972315.png)
